3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2H-tetrazol-5-ylmethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-2-4-9-8(3-1)7(6-11-9)5-10-12-14-15-13-10/h1-4,6,11H,5H2,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTYMRKMNLLKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 1h 1,2,3,4 Tetrazol 5 Yl Methyl 1h Indole
Retrosynthetic Analysis of the Indole-Tetrazole Core
A retrosynthetic analysis of the target molecule, 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole, reveals a logical disconnection strategy centered on the formation of the tetrazole ring. The most common and direct approach for the synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govacs.org
This leads to the primary disconnection of the tetrazole ring, identifying indole-3-acetonitrile (B3204565) as a key precursor. Indole-3-acetonitrile itself can be conceptually derived from more readily available starting materials such as indole-3-carboxaldehyde (B46971). This retrosynthetic pathway forms the basis for the classical synthetic routes to the target compound.
Classical Synthetic Routes to this compound
The classical synthesis of this compound is predominantly a multi-step process that hinges on the formation of the tetrazole ring from indole-3-acetonitrile.
Multi-Step Synthesis Pathways
The synthesis generally proceeds in two main stages:
Preparation of Indole-3-acetonitrile: This intermediate can be synthesized from indole-3-carboxaldehyde. A common method involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile. Alternatively, direct conversion methods from indole-3-carboxaldehyde are also available. nih.gov
[3+2] Cycloaddition for Tetrazole Formation: The core of the synthesis is the reaction of indole-3-acetonitrile with an azide source. This 1,3-dipolar cycloaddition is a well-established method for forming the tetrazole ring. nih.govyoutube.com The reaction involves the addition of an azide, typically sodium azide, to the carbon-nitrogen triple bond of the nitrile.
Indole-3-carboxaldehyde → Indole-3-acetonitrile → this compound
Key Reaction Conditions and Catalysis
The cycloaddition of azides to nitriles often requires specific reaction conditions and catalysts to proceed efficiently.
Azide Source: Sodium azide (NaN₃) is the most commonly used azide source due to its availability and reactivity. organic-chemistry.org In some cases, organotin azides or in situ generated hydrazoic acid have been employed. scielo.br
Catalysts: The reaction is often facilitated by the use of Lewis acids or other catalysts that activate the nitrile group towards nucleophilic attack by the azide. Common catalysts include:
Zinc salts: Zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂) are effective catalysts, particularly in aqueous media. organic-chemistry.orgorganic-chemistry.org
Amine salts: Amine hydrochlorides, such as triethylamine (B128534) hydrochloride or pyridine (B92270) hydrochloride, can catalyze the reaction, often in solvents like dimethylformamide (DMF). tandfonline.com
Cobalt complexes: Certain cobalt(II) complexes have been shown to catalyze the [3+2] cycloaddition under homogeneous conditions. nih.gov
Solvents and Temperature: The choice of solvent and reaction temperature is crucial. Dimethylformamide (DMF) is a frequently used solvent, and reactions are typically carried out at elevated temperatures, often in the range of 100-150 °C, to overcome the activation barrier of the cycloaddition. acs.orgtandfonline.com
Below is a table summarizing typical reaction conditions for the synthesis of 5-substituted 1H-tetrazoles from nitriles, which are applicable to the synthesis of the target compound.
| Catalyst | Azide Source | Solvent | Temperature (°C) |
| Zinc Bromide | Sodium Azide | Water | 100 |
| Pyridine Hydrochloride | Sodium Azide | DMF | 110 |
| Cobalt(II) Complex | Sodium Azide | Methanol | Reflux |
Modern and Green Chemistry Approaches to Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis and catalyst-free/solvent-free conditions for the preparation of tetrazoles.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. ijpsjournal.com The microwave-assisted synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide has been successfully demonstrated. lew.ro The application of microwave heating can significantly accelerate the [3+2] cycloaddition reaction, allowing for the synthesis of the target indole-tetrazole in minutes rather than hours. nih.gov This method often utilizes a catalyst, similar to classical routes, but the enhanced reaction rates are a hallmark of the microwave approach.
Catalyst-Free and Solvent-Free Methodologies
In line with the principles of green chemistry, efforts have been made to develop catalyst-free and solvent-free synthetic routes.
Catalyst-Free Synthesis: While many methods for tetrazole synthesis from nitriles employ a catalyst to activate the nitrile, under certain conditions, the reaction can proceed without one. This typically requires higher temperatures and longer reaction times. The development of electrochemical methods also presents a pathway for metal- and oxidant-free [3+2] cycloaddition of azides. rsc.org
Solvent-Free Synthesis: Solvent-free, or "neat," reactions are highly desirable as they reduce waste and simplify purification. The cycloaddition of azides to nitriles can be performed under solvent-free conditions, often with microwave irradiation to provide the necessary energy for the reaction to proceed. nih.gov This approach offers a significant green advantage over traditional solvent-based methods.
The following table highlights a comparison between classical and modern synthetic approaches for the formation of the tetrazole ring from a nitrile precursor.
| Method | Conditions | Advantages |
| Classical | Conventional heating, catalyst, organic solvent | Well-established, reliable |
| Microwave-Assisted | Microwave irradiation, often with catalyst | Rapid reaction times, higher yields |
| Catalyst-Free | High temperature, extended reaction time | Avoids metal contamination |
| Solvent-Free | Neat reaction, often with microwave heating | Reduced waste, simplified workup |
Flow Chemistry Applications
The synthesis of the this compound scaffold, which combines two important heterocyclic motifs, is well-suited for adaptation to continuous flow chemistry. This technology offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for straightforward scaling. core.ac.uknih.gov While a dedicated end-to-end flow synthesis for this specific molecule has not been detailed, established flow protocols for the synthesis of both the indole (B1671886) and tetrazole cores provide a clear blueprint for its potential development.
A plausible flow-based approach would involve a sequential process. The indole-3-acetonitrile precursor could be synthesized first. For instance, methods like the reductive cyclization of o-nitrophenylacetonitriles have been successfully implemented in continuous flow systems using packed-bed reactors with catalysts like Pd/C. mdpi.com Such setups allow for precise control over temperature, pressure, and residence time, often leading to high conversion rates and cleaner product streams. nih.govbeilstein-journals.orguc.pt
The subsequent and most critical step, the conversion of the nitrile group of indole-3-acetonitrile to the 5-substituted-1H-tetrazole ring, is readily achievable in flow. The [3+2] cycloaddition of nitriles with an azide source is a common method for tetrazole formation and has been adapted to continuous flow microreactors. core.ac.ukmit.edu These processes often use an in-situ generated hydrazoic acid or a polymer-supported azide reagent to enhance safety by minimizing the accumulation of potentially hazardous intermediates. acs.orgresearchgate.net By pumping the indole-3-acetonitrile precursor and the azide solution through a heated coiled reactor, the tetrazole ring can be formed efficiently with residence times often in the range of minutes. core.ac.ukacs.org This approach not only mitigates the risks associated with azides but also allows for operation at elevated temperatures and pressures, accelerating the reaction rate significantly compared to batch conditions. mit.edu
Derivatization Strategies of the this compound Scaffold
The this compound scaffold offers multiple sites for chemical modification, making it an attractive template for developing libraries of compounds for structure-activity relationship (SAR) studies. The primary points for derivatization include the indole nitrogen (N1), the carbocyclic and pyrrolic portions of the indole ring (C2, C4-C7), the tetrazole ring nitrogens, and the methylene (B1212753) linker.
Functionalization of the Indole Nitrogen (N1)
The nitrogen atom of the indole ring (N1) is a common site for functionalization due to its nucleophilic character after deprotonation. The alkylation of the indole anion is a primary method for introducing substituents at this position. researchgate.net
N-Alkylation and N-Arylation: The N-alkylation of indoles can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). organic-chemistry.org However, a significant challenge in the alkylation of 3-substituted indoles is the competition between N1 and C3 alkylation, as the indole anion is an ambident nucleophile. organic-chemistry.orgnih.gov Strategies to favor N-alkylation include the use of polar aprotic solvents and specific base/catalyst systems. rsc.org For instance, phase-transfer catalysis has been employed for the selective N-alkylation of indoles. mdpi.com Copper-catalyzed methods have also been developed that show high regioselectivity for either N- or C3-alkylation depending on the choice of ligand. mit.edu N-arylation can be accomplished through methods like nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. semanticscholar.org
N-Acylation: N-acylation introduces a carbonyl group to the indole nitrogen, a transformation that can influence the electronic properties and metabolic stability of the molecule. While reactive acylating agents like acyl chlorides can be used, they may lack functional group tolerance. nih.gov A milder and highly chemoselective alternative is the use of thioesters as the acyl source in the presence of a base such as cesium carbonate (Cs₂CO₃). nih.gov This method avoids the need for unstable reagents and provides good yields of N-acylated indoles. nih.gov
Substitutions on the Indole Ring (C2, C4-C7)
The indole ring is electron-rich and susceptible to electrophilic aromatic substitution. nih.govic.ac.uk The presence of the alkyltetrazole substituent at the C3 position directs further electrophilic attack primarily to the C2 position of the pyrrole (B145914) ring, and to the C4, C5, C6, and C7 positions of the benzene (B151609) ring. quimicaorganica.org
Halogenation: Direct halogenation is a common method for introducing chloro, bromo, or iodo substituents onto the indole core. researchgate.net The regioselectivity of halogenation can be controlled by the presence or absence of a protecting group on the indole nitrogen. acs.orgorganic-chemistry.org For N-unsubstituted indoles, electrophilic halogenation typically occurs at the C3 position. Since the target scaffold is already substituted at C3, electrophilic attack may be directed to other positions, such as C2. quimicaorganica.org The use of reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of a catalyst can facilitate these transformations. acs.org Synthesizing the indole ring from pre-halogenated precursors, for example through a Fischer indole synthesis or aryne chemistry, is an alternative strategy to achieve specific substitution patterns. nih.gov
| Compound Name | Substitution Position | Substituent | Synthetic Method Reference |
|---|---|---|---|
| 4,7-Dimethyl-3-(2H-tetrazol-5-yl)-2-(2-thienyl)-1H-indole | C4, C7 | Methyl (-CH₃) | Reaction of 2H-azirine with 3,6-dimethylbenzyne nih.gov |
| 3-Iodo-1-methyl-2-(trifluoromethyl)-1H-indole | C3 | Iodo (-I) | Direct halogenation of the N-methylated indole nih.gov |
| 3-Bromo-1-tosyl-2-(trifluoromethyl)-1H-indole | C3 | Bromo (-Br) | Direct halogenation of the N-tosylated indole nih.gov |
Modifications of the Tetrazole Moiety
The tetrazole ring itself presents opportunities for derivatization, primarily through alkylation of the ring nitrogen atoms.
N-Alkylation of the Tetrazole Ring: The 5-substituted-1H-tetrazole exists as two tautomers, and its corresponding anion is an ambident nucleophile. nanomedicine-rj.com Alkylation with electrophiles can therefore lead to a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. mdpi.comresearchgate.net
The ratio of these isomers is influenced by several factors, including the steric bulk of the substituent at the C5 position, the nature of the alkylating agent, solvent, and reaction conditions. nanomedicine-rj.comrsc.org Generally, the N2 nitrogen is considered more nucleophilic, and alkylation often favors the formation of the 2,5-disubstituted isomer. nih.gov The two regioisomers can typically be separated by chromatography, and their structures can be distinguished using ¹³C NMR spectroscopy, as the chemical shift of the tetrazole carbon is significantly different between the 1,5- and 2,5-isomers (typically deshielded by 9-12 ppm in the 2,5-isomer). mdpi.com
| Isomer Type | General Structure | Key Distinguishing Feature |
|---|---|---|
| 1,5-Disubstituted | Indole-CH₂-(1-R-Tetrazole) | 13C NMR signal for tetrazole carbon is more shielded. mdpi.com |
| 2,5-Disubstituted | Indole-CH₂-(2-R-Tetrazole) | 13C NMR signal for tetrazole carbon is more deshielded. mdpi.com |
Another modification strategy involves starting with or converting the tetrazole to a tetrazole-5-thione, which can then undergo S-alkylation or S-arylation to introduce a variety of thioether linkages. bohrium.com
Linker Modifications between Indole and Tetrazole
The methylene (-CH₂) group linking the indole and tetrazole rings is a key structural element that can be modified to alter the molecule's conformation, flexibility, and physicochemical properties. While specific examples for the target scaffold are not prevalent, general medicinal chemistry principles can guide potential derivatization strategies at this position. mdpi.com
Substitution on the Methylene Carbon: Introduction of substituents on the linker carbon could create a chiral center and allow for the exploration of stereochemistry on biological activity. This could be achieved by starting with a substituted indole-3-acetic acid derivative and converting its corresponding nitrile to the tetrazole. For example, α-alkylation of the enolate of an indole-3-acetate (B1200044) ester before nitrile formation and tetrazole synthesis would yield a substituted linker.
Homologation and Rigidification: The length of the linker could be extended to an ethyl (-CH₂-CH₂) or propyl (-CH₂-CH₂-CH₂) chain to probe the optimal distance and orientation between the two heterocyclic rings. Conversely, the flexibility of the linker could be reduced by incorporating it into a cyclic structure, such as a cyclopropane (B1198618) ring. Reducing the number of rotatable bonds can lock the molecule into a more defined conformation, which can be beneficial for receptor binding. mdpi.com The methylene group itself is a common and simple linker used to connect cyclic systems in bioactive molecules. researchgate.net
Structure Activity Relationship Sar Studies of 3 1h 1,2,3,4 Tetrazol 5 Yl Methyl 1h Indole and Its Analogues
Design and Synthesis of Analogues for SAR Probing
The generation of analogues of 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole is fundamental to exploring its SAR. Synthetic strategies are designed to allow for systematic modifications at key positions, primarily on the indole (B1671886) and tetrazole rings and the methylene (B1212753) linker.
Common synthetic routes to tetrazole-indole derivatives often involve multi-step processes. One established method for creating 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). nih.govmdpi.com For the target scaffold, this would typically involve the reaction of indole-3-acetonitrile (B3204565) with an azide source.
More recent and innovative synthetic methodologies have been developed to improve efficiency and diversity. These include:
Ugi-tetrazole multicomponent reaction: This approach allows for the rapid assembly of 2-tetrazolo substituted indoles, which can then be further modified. rsc.org
Reactions of 2H-azirines with arynes: A selective method has been developed for the synthesis of 3-tetrazolyl-indoles from 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirines and in situ generated arynes, followed by deprotection to yield the N-unsubstituted tetrazole-indole core. nih.govacs.org
Use of tetrazole aldehydes as building blocks: A novel strategy employs diversely protected tetrazole aldehydes in multicomponent reactions, offering a versatile and complementary method to traditional late-stage functionalization from nitriles. beilstein-journals.orgresearchgate.net
These synthetic pathways provide the necessary chemical tools to create a library of analogues, enabling the introduction of various substituents on the indole ring (e.g., halogens, alkyl, alkoxy groups at positions 4, 5, 6, and 7) and modification of the tetrazole moiety to probe their respective roles in biological activity.
Impact of Indole Ring Substitutions on Biological Activity Profiles
The indole ring is a crucial component for the biological activity of many compounds, and substitutions on this ring system can significantly modulate their pharmacological profiles. nih.gov In the context of indole-tetrazole hybrids, the position, size, and electronic nature of substituents on the indole nucleus dictate the potency and selectivity of the molecule.
Studies on related indole derivatives have provided valuable insights into these effects:
Halogen Substitutions: In one study of 3-substituted 1H-indole-2-carboxylic acid derivatives, fluorine-substituted compounds were found to be more potent than their chlorine-substituted counterparts. researchgate.net
Positional Importance: The same study demonstrated that substitution at the 4-position of the indole ring was the least favorable for the observed biological activity. Conversely, modifications at the 7-position, particularly with methoxy (B1213986) groups, were the most favorable. researchgate.net
Hydrophobic and Electronic Effects: In a series of indole-based tetrazole derivatives designed as anti-breast cancer agents, substitutions on a phenyl ring attached to the indole nitrogen were explored. Compounds with electron-donating groups (like methoxy) and electron-withdrawing groups (like trifluoromethyl) at the para position showed significant anti-proliferative activity, highlighting the complex role of both electronic and hydrophobic interactions. rsc.org
Role of the Tetrazole Ring in Ligand-Receptor Interactions
The tetrazole ring is a key pharmacophore in medicinal chemistry, primarily serving as a bioisosteric replacement for a carboxylic acid group. beilstein-journals.orgnih.gov Its acidic proton and the arrangement of its four nitrogen atoms allow it to engage in a variety of non-covalent interactions that are crucial for ligand-receptor binding.
Key features of the tetrazole ring in molecular interactions include:
Hydrogen Bonding: The tetrazole ring can act as both a hydrogen bond donor (via the N-H proton) and an acceptor (via the lone pairs on the sp² nitrogen atoms). It can form up to four hydrogen bonds, with the lone pairs oriented in the plane of the ring. This planar arrangement of hydrogen bond acceptors differs from the spatial orientation of lone pairs in a carboxylate group. nih.gov
Ionic and Charge-Charge Interactions: The deprotonated tetrazolate anion can form strong ionic bonds and charge-charge interactions with positively charged residues in a receptor's active site, such as lysine (B10760008) or arginine. nih.gov
Metal Chelation: The nitrogen atoms of the tetrazole ring can act as efficient metal chelators, which can be a significant interaction in metalloenzymes. nih.gov
Conformation and Stereochemistry in Biological Recognition
The three-dimensional structure of a molecule, including its conformation and stereochemistry, is paramount for its interaction with a biological target. For this compound, the rotational freedom around the methylene linker connecting the indole and tetrazole rings allows the molecule to adopt various conformations.
The relative orientation of the two ring systems is a critical determinant of biological activity. X-ray crystallography studies of the related compound 4-(1H-Tetrazol-5-yl)-1H-indole revealed a significant dihedral angle between the planes of the indole and tetrazole rings, specifically around 42-43 degrees. nih.govresearchgate.net While this compound lacks the methylene linker, it indicates that a coplanar arrangement is not necessarily the lowest energy state.
The flexibility of the methylene bridge in this compound allows the two aromatic systems to orient themselves optimally to fit into a specific receptor binding site. The introduction of substituents, particularly on the indole ring or the methylene linker, could restrict this rotational freedom, locking the molecule into a more rigid, bioactive conformation, which may enhance potency and selectivity. Therefore, understanding the preferred spatial arrangement of the indole and tetrazole moieties is a key aspect of SAR studies.
Correlation of Structural Modifications with Observed Biological Effects (Preclinical)
The systematic modification of the this compound scaffold has led to the discovery of analogues with a wide range of preclinical biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. rsc.orgresearchgate.netnih.gov
In one study focused on developing anti-breast cancer agents, a series of indole-tetrazole derivatives were synthesized and evaluated for their in vitro anti-proliferative activity against various human breast cancer cell lines. rsc.org The results demonstrated a clear correlation between the structural features and the observed biological effects. For example, compounds 5d and 5f showed significant activity against the ER-α positive T-47D cell line. rsc.org Compound 5d , which features a p-methoxy substitution, and compound 5f , with a p-trifluoromethyl substitution, were particularly potent, suggesting that electronic modifications at this position are key to activity. rsc.org
| Compound | Substituent (R) | T-47D IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 5d | 4-OCH₃ | 10.00 ± 0.59 | 11.45 ± 0.65 | 16.21 ± 0.72 |
| 5f | 4-CF₃ | 3.83 ± 0.74 | 3.08 ± 0.76 | 7.69 ± 0.69 |
| Bazedoxifene | Standard Drug | 14.23 ± 0.68 | 15.12 ± 0.62 | 18.52 ± 0.58 |
Data sourced from a study on indole-based tetrazole derivatives as anti-breast cancer agents. rsc.org
Other studies on related 1-[(tetrazol-5-yl)methyl]indole derivatives have reported strong antimicrobial activity against various bacteria, including Escherichia coli and Bacillus subtilis. nih.gov These preclinical findings confirm that the indole-tetrazole scaffold is a "privileged structure" that can be chemically modified to target a diverse array of biological systems.
Pharmacophore Modeling and Identification of Key Structural Features
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govmdpi.com For the this compound scaffold, pharmacophore models can help elucidate the key structural features driving ligand-receptor interactions.
Based on the SAR data, a general pharmacophore model for this class of compounds would likely include:
A Hydrogen Bond Donor/Acceptor feature: Represented by the tetrazole ring, which can engage in multiple hydrogen bonds.
A Negative Ionizable feature: Also associated with the acidic tetrazole ring, crucial for ionic interactions.
Two Aromatic/Hydrophobic regions: Corresponding to the indole ring and any additional aromatic substituents. The spatial relationship between these hydrophobic features is critical.
A Hydrogen Bond Donor feature: The N-H group of the indole ring.
In silico studies, such as molecular docking of indole-tetrazole derivatives into the active site of target proteins like the estrogen receptor α (ER-α), have helped to visualize these interactions. rsc.org Such models suggest that the tetrazole moiety often anchors the molecule within the binding pocket by interacting with key amino acid residues, while the indole core and its substituents occupy a hydrophobic pocket, contributing to binding affinity and selectivity. rsc.org These computational models, validated by experimental preclinical data, are invaluable for guiding the rational design of new, more potent analogues.
Mechanistic Investigations of the Biological Activity of this compound (Preclinical Focus)
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no publicly available preclinical research data on the specific mechanistic investigations of the biological activity of the compound this compound.
The requested article structure focuses on detailed aspects of its molecular and cellular pharmacology, including:
Molecular Target Identification and Validation: Receptor binding assays, enzyme inhibition studies, and modulation of protein-protein interactions.
Cellular Signaling Pathway Elucidations: Effects on intracellular second messenger systems and kinase or phosphatase cascades.
Despite extensive searches for this specific chemical entity, no studies were found that have characterized its interactions with molecular targets such as G-protein coupled receptors, ion channels, or enzymes. Furthermore, there is no available information detailing its effects on any cellular signaling pathways.
While research exists on other indole and tetrazole derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from related but structurally distinct compounds. The synthesis of various 3-(1H-tetrazol-5-yl)-indoles has been described in the literature, but these studies primarily focus on chemical synthesis methodologies rather than the elucidation of biological mechanisms of action.
Consequently, it is not possible to provide the requested thorough, informative, and scientifically accurate content for the specified sections and subsections at this time. The biological profile and mechanism of action for this particular compound remain uncharacterized in published preclinical research.
Mechanistic Investigations of Biological Activity Preclinical Focus
Cellular Signaling Pathway Elucidations
Gene Expression and Proteomic Profiling
Investigations into how indole-tetrazole derivatives affect cellular protein landscapes and gene expression have revealed specific molecular interactions. Chemoproteomic analyses, which study the interactions of small molecules across the entire suite of proteins (the proteome), have been instrumental. For instance, a chemoproteomic study of the indole (B1671886) derivative SV-1010 mapped its interactions with over 1,200 proteins from the rat proteome, identifying significant differential effects on 820 of them. rrpharmacology.ru This type of analysis helps to build a comprehensive profile of a compound's potential targets and off-target effects. rrpharmacology.ru
On the gene expression level, the indole nucleus itself is known to influence the transcription of various genes. In Escherichia coli, indole has been shown to induce the expression of multiple xenobiotic exporter genes, which are involved in multidrug resistance. nih.gov This regulation is mediated by specific signaling systems, indicating that the indole scaffold can play a direct role in modulating genetic responses. nih.gov
Furthermore, specific indole-tetrazole derivatives have been shown to directly impact the protein levels of key cancer-related targets. In a study on potential anti-breast cancer agents, a novel indole-tetrazole compound, 5d , was found to reduce the expression of the estrogen receptor-alpha (ER-α) protein in T-47D breast cancer cells. rsc.org This reduction in protein level hinders the receptor's transactivation and downstream signaling pathways, demonstrating a clear effect at the proteomic level. rsc.org Similarly, other indole derivatives, such as 3,3′-diindolylmethane, have been shown to influence the p38-MAPK signaling axis, affecting the expression of downstream proteins like p-p53. nih.gov
Table 1: Summary of Proteomic and Gene Expression Findings for Indole-Tetrazole Derivatives
| Compound Class | Experimental System | Key Finding | Reference |
|---|---|---|---|
| Indole Derivative (SV-1010) | Rat Proteome | Differentially interacted with 820 proteins, indicating a broad interaction profile. | rrpharmacology.ru |
| Indole-Tetrazole Derivative (5d) | T-47D Breast Cancer Cells | Reduced protein expression of Estrogen Receptor-alpha (ER-α). | rsc.org |
| Indole | Escherichia coli | Induced expression of multiple xenobiotic exporter genes (acrD, mdtA, etc.). | nih.gov |
| 3,3′-diindolylmethane | Gastric Cancer Cells | Suppressed TRAF2 expression while activating p-p38 MAPK and p-p53. | nih.gov |
Preclinical In Vitro Pharmacological Profiling
Cell-based assays are fundamental to characterizing the pharmacological effects of new chemical entities. Indole-tetrazole derivatives have been subjected to a variety of such assays, primarily to evaluate their antiproliferative and cytotoxic potential against cancer cell lines.
A series of new indole-tetrazole derivatives demonstrated significant anti-proliferative activity against human breast cancer cell lines, including ER-α positive (T-47D, MCF-7) and ER-α negative (MDA-MB-231) types. rsc.org Notably, compounds 5d and 5f showed potent activity against the T-47D cell line with IC₅₀ values of 10.00 µM and 3.83 µM, respectively, while exhibiting low cytotoxicity against normal HEK-293 cells. rsc.org Further investigation through a fluorescence polarization-based competitive binding assay confirmed that these compounds could bind to the ER-α receptor with high affinity. rsc.org
Other related tetrazole derivatives incorporating an indole scaffold have been identified as potent antimitotic agents, showing remarkable activity against glioblastoma (GBM) cells. nih.govresearchgate.net These compounds were found to target tubulin, inhibit its polymerization, and arrest the cell cycle at the G2/M phase, ultimately leading to apoptosis. nih.govresearchgate.net
Table 2: In Vitro Antiproliferative Activity of Selected Indole-Tetrazole Derivatives
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Indole-Tetrazole 5d | T-47D (Breast Cancer) | Anti-proliferative | 10.00 ± 0.59 | rsc.org |
| Indole-Tetrazole 5f | T-47D (Breast Cancer) | Anti-proliferative | 3.83 ± 0.74 | rsc.org |
| Indole-Tetrazole 5d | MCF-7 (Breast Cancer) | Anti-proliferative | 12.01 ± 0.65 | rsc.org |
| Indole-Tetrazole 5f | MCF-7 (Breast Cancer) | Anti-proliferative | 3.08 ± 0.81 | rsc.org |
| Tetrazole Derivative 1b | HepG2 (Liver Cancer) | Cytotoxicity | Active | nih.gov |
| Tetrazole Derivative 1b | MCF-7 (Breast Cancer) | Cytotoxicity | Active | nih.gov |
High-Throughput Screening (HTS) allows for the rapid assessment of large compound libraries to identify molecules with desired biological activity. ku.eduthermofisher.com Libraries containing diverse chemical scaffolds, including indole and tetrazole derivatives, are frequently used in these campaigns. ku.eduacs.org The design of these libraries is critical; they are often optimized for structural diversity and "drug-like" properties, such as adherence to Lipinski's Rule of Five, to increase the probability of identifying promising lead compounds. ku.eduthermofisher.com
For example, an integrated HTS approach was successfully used to screen 160 compounds to identify novel radiosensitizers for cancer therapy. nih.gov This methodology involved exposing cancer cell lines and normal fibroblasts to the compounds in a 384-well plate format, followed by irradiation and automated microscopy to assess cell survival. nih.gov Such platforms are ideal for initial large-scale screening of novel indole-tetrazole libraries to identify hits for various therapeutic targets, which can then be advanced to more detailed mechanistic studies. The tetrazole scaffold itself is considered valuable for inclusion in HTS decks due to its role as a bioisostere of carboxylic acids, which can impart favorable physicochemical properties. nih.gov
Mechanisms of Action at the Organismal Level (Preclinical In Vivo Models)
While in vitro assays provide crucial data, understanding a compound's effect in a whole organism is essential. Preclinical in vivo studies in animal models are a critical step in drug development.
Direct evidence of target engagement for 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole in animal models is not currently available in the literature. Target engagement studies are designed to confirm that a drug candidate interacts with its intended molecular target in a living organism. These studies are crucial because they bridge the gap between in vitro activity and in vivo efficacy.
Methodologies for assessing target engagement can be direct, such as using positron emission tomography (PET) with a radiolabeled version of the compound to visualize its binding to the target in the brain or other tissues. Indirect methods include measuring a downstream biomarker that changes when the target is engaged. For any indole-tetrazole derivative, demonstrating target engagement in an animal model would be a key milestone, confirming that the compound reaches its target in sufficient concentrations to exert a biological effect. The choice of animal model is critical and must be carefully selected to ensure it appropriately mimics the human system the drug is intended to affect. frontiersin.org
Following administration of a compound to an animal model, tissue samples can be analyzed to determine which cellular pathways have been modulated. This is often accomplished using techniques like Western blotting, immunohistochemistry, or transcriptomic analysis of tissue homogenates.
Based on in vitro data for related compounds, an indole-tetrazole derivative could be hypothesized to modulate specific pathways in vivo. For example, the demonstrated ability of an indole-tetrazole to reduce ER-α protein expression in cell culture suggests that in an animal model of estrogen-receptor-positive breast cancer, tumor tissue could be analyzed for this same effect. rsc.org Similarly, studies on indole derivatives like Indole-3-carbinol have shown inhibition of the NADPH oxidase/ROS/p38-MAPK pathway. nih.gov Therefore, in an in vivo study, tissue samples could be assessed for changes in the phosphorylation state of p38-MAPK or levels of reactive oxygen species (ROS) to confirm pathway inhibition. nih.gov In a study of tetrazole derivatives as Kv1.5 potassium channel blockers, in vivo studies in swine showed a direct physiological effect (increased atrial effective refractory period), which is a functional outcome of pathway inhibition in cardiac tissue. nih.gov These types of tissue-level analyses are vital for confirming the mechanism of action of a compound at the organismal level.
Comparative Mechanistic Analyses with Related Indole-Tetrazole Derivatives
The preclinical assessment of this compound and its analogs focuses on understanding how slight structural modifications influence their biological mechanisms of action. Structure-activity relationship (SAR) studies are fundamental to this analysis, revealing how changes in the molecule's architecture affect its interaction with biological targets. A key mechanistic concept for this class of compounds is the role of the tetrazole ring as a bioisostere of a carboxylic acid group. researchgate.netacs.org This substitution is a common strategy in medicinal chemistry to enhance metabolic stability and improve physicochemical properties while maintaining or improving biological activity. researchgate.net
Comparative analyses have been particularly insightful in the context of anticancer research, where derivatives of the core indole-tetrazole scaffold have been evaluated for their effects on specific cellular pathways and targets. For instance, a series of novel indole-tetrazole derivatives were designed and synthesized to explore their potential as anti-breast cancer agents by targeting the estrogen receptor-alpha (ER-α). rsc.org In these studies, the core structure was modified with different substituents to probe their influence on binding affinity and antagonistic activity.
Detailed research findings from a study on indole-tetrazole derivatives revealed that specific substitutions significantly impact their anti-proliferative activity against various human breast cancer cell lines. rsc.org Compounds were tested against ER-α positive lines (T-47D and MCF-7) and an ER-α negative line (MDA-MB-231) to compare their efficacy and selectivity. Two derivatives, 5d and 5f , demonstrated noteworthy activity. Molecular docking studies suggested that these compounds bind to ER-α in a manner that induces conformational changes, leading to an antagonistic effect. rsc.org Further mechanistic confirmation through Western blot analysis showed that compound 5d effectively reduced the expression of the ER-α protein in T-47D cells, thereby disrupting its signaling pathways. rsc.org
The comparative inhibitory activities of these compounds are summarized below.
| Compound | Substitution Pattern | T-47D IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) |
|---|---|---|---|---|
| 5d | Indole with 4-chlorophenyl group at N1, Tetrazole linked to a 4-fluorobenzyl group | 10.00 ± 0.59 | N/A | N/A |
| 5f | Indole with 4-fluorophenyl group at N1, Tetrazole linked to a 4-fluorobenzyl group | 3.83 ± 0.74 | N/A | N/A |
| Bazedoxifene (Standard) | N/A | 14.23 ± 0.68 | N/A | N/A |
Data sourced from a study on indole-based tetrazole derivatives as anti-breast cancer agents. rsc.org "N/A" indicates data not available in the source.
Further comparative studies on a different series of 1,5-disubstituted tetrazole-indole hybrids also assessed their antiproliferative effects against the MCF-7 breast cancer cell line. researchgate.net This research highlighted how the nature and position of substituents on a phenyl ring attached to the indole moiety influence cytotoxicity. The findings indicate that electron-withdrawing groups and their positions are critical determinants of activity. For example, a trifluoromethyl group at the 4'-position of the phenyl ring resulted in higher activity compared to the 3'-position. researchgate.net The most potent compound in this series was a fluorinated derivative, 18d . researchgate.net
| Compound | Substitution on Phenyl Ring | IC₅₀ (μM) |
|---|---|---|
| 18a | 3'-CF₃ | >50 |
| 18b | 4'-CF₃ | 48.5 |
| 18c | 3'-F | >50 |
| 18d | 4'-F | 26.5 |
| 18i | 2'-Cl | 42.7 |
| 18j | Unsubstituted | 30.7 |
Data represents the concentration required to inhibit 50% of cell proliferation in the MCF-7 cell line. researchgate.net
The principle of bioisosteric replacement extends beyond comparing tetrazoles to carboxylic acids. In one study, the replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anti-leukemic activity. nih.gov This direct comparison underscores the favorable properties that the tetrazole moiety can confer upon a molecule's mechanism of action, in this case resulting in highly potent cytotoxicity at nanomolar concentrations against chronic myeloid leukemia cells. nih.gov Such analyses are crucial for lead optimization, demonstrating how exchanging one heterocyclic system for another can profoundly alter the biological activity profile.
Preclinical Pharmacological Applications and Research Directions
Exploration of Therapeutic Potential in Disease Models (Preclinical)
While direct preclinical studies on 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole are limited in some areas, research on closely related indole (B1671886) and tetrazole derivatives provides insights into its potential therapeutic applications.
Neurological Disorders (e.g., pain, anxiety, depression)
There is currently a lack of specific preclinical studies investigating the efficacy of this compound in models of neurological disorders. However, the broader class of indole derivatives has been extensively studied for its potential in this area. For instance, various indole-based compounds have demonstrated anxiolytic and antidepressant-like effects in preclinical models. The mechanism of action for these related compounds often involves interaction with serotonergic and other neurotransmitter systems in the brain. For example, some indole derivatives have shown activity as serotonin receptor agonists or antagonists, which are key targets in the treatment of anxiety and depression. Further research is warranted to determine if this compound shares these properties.
Inflammatory Conditions
Preclinical research specifically evaluating this compound in inflammatory models has not been identified. Nevertheless, both indole and tetrazole moieties are present in compounds that have demonstrated anti-inflammatory activity. Some indole derivatives have been shown to inhibit pro-inflammatory enzymes and cytokines. Similarly, certain tetrazole-containing compounds have exhibited anti-inflammatory effects in various preclinical assays. The combined presence of these two pharmacophores in this compound suggests a potential for anti-inflammatory properties that could be explored in future studies.
Oncological Research (e.g., cell proliferation, apoptosis)
While direct studies on this compound in oncology are not available, research on a structurally related compound, the 3-tetrazolyl methyl-3-hydroxy-oxindole hybrid (THOH), has shown promising results in human lung cancer cell lines. This hybrid molecule demonstrated the ability to inhibit cell proliferation and induce apoptosis (programmed cell death). The study indicated that THOH may exert its effects by targeting the Platelet-Derived Growth Factor D (PDGF-D) and the MEK/ERK signaling pathway, which are crucial for cancer cell growth and survival. These findings suggest that the tetrazolyl methyl-indole scaffold could be a valuable starting point for the development of new anticancer agents.
Cardiovascular Research
There is no specific preclinical data available for this compound in cardiovascular research. However, the indole nucleus is a component of several compounds that have been investigated for cardiovascular effects. For example, some indole derivatives have been explored for their potential as antihypertensive agents. The tetrazole ring is also considered a bioisostere of the carboxylic acid group, a common feature in many cardiovascular drugs. This suggests that compounds containing both moieties, such as this compound, could be of interest for future cardiovascular research.
Infectious Diseases
Research on a series of 1-[(tetrazol-5-yl)methyl]indole derivatives, which are structural isomers of the subject compound, has demonstrated their potential as antimicrobial agents. A study evaluated their activity against a panel of bacteria and fungi. Several of the synthesized compounds exhibited potent antibacterial and high antifungal activities when compared to the standard drug fusidic acid. This indicates that the (tetrazol-5-yl)methyl-indole scaffold is a promising framework for the development of novel anti-infective agents.
In Vitro and Ex Vivo Efficacy Studies (Preclinical)
In vitro studies on closely related compounds have provided valuable data on their mechanisms of action at a cellular level.
In oncological research, the in vitro efficacy of the 3-tetrazolyl methyl-3-hydroxy-oxindole hybrid (THOH) was evaluated against human lung cancer cell lines (SK-LU-1, A549, and A-427) and a normal lung fibroblast cell line (MRC-5). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using an MTT assay.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| SK-LU-1 (Lung Cancer) | THOH | Data Not Specified in Abstract |
| A549 (Lung Cancer) | THOH | Data Not Specified in Abstract |
| A-427 (Lung Cancer) | THOH | Data Not Specified in Abstract |
| MRC-5 (Normal Lung Fibroblast) | THOH | Data Not Specified in Abstract |
The specific IC50 values from the study on THOH were not detailed in the available abstract.
In the area of infectious diseases, the in vitro antimicrobial activity of 1-[(tetrazol-5-yl)methyl]indole derivatives was assessed against various microorganisms. The study reported that several of the synthesized compounds showed potent antibacterial and high antifungal activities, though specific minimum inhibitory concentration (MIC) values were not provided in the abstract.
Development of Research Tools and Probes
The structural framework of this compound presents a versatile scaffold for the development of specialized research tools and chemical probes. These tools are instrumental in elucidating complex biological pathways and identifying novel therapeutic targets. By incorporating specific functionalities onto the core molecule, derivatives can be designed to serve as fluorescent probes, affinity-based probes, and photoaffinity labels, each with unique applications in chemical biology and drug discovery.
Fluorescent Probes: To visualize and track the localization of target proteins within cellular environments, fluorescent moieties can be appended to the this compound structure. The selection of the fluorophore and the point of attachment are critical for preserving the parent molecule's binding affinity and selectivity. Potential modifications could involve coupling a fluorophore to the indole nitrogen or at a non-critical position on the indole ring. Such fluorescent probes would enable real-time imaging of receptor-ligand interactions and facilitate studies on receptor trafficking and internalization.
Affinity-Based Probes: For the identification and isolation of binding partners, affinity-based probes can be synthesized. This typically involves immobilizing a derivative of this compound onto a solid support, such as agarose beads. The linker used to attach the ligand to the support must be of sufficient length and composition to minimize steric hindrance and allow for effective interaction with its biological target. These affinity matrices are invaluable for pull-down assays, which can help to identify previously unknown protein interactions.
Photoaffinity Labels: To covalently label and identify the binding site of a target protein, photoaffinity labeling is a powerful technique. This involves the introduction of a photoreactive group, such as an aryl azide (B81097) or a benzophenone, onto the this compound scaffold. Upon photoactivation with UV light, this group forms a highly reactive species that can create a covalent bond with nearby amino acid residues within the binding pocket. Subsequent proteomic analysis can then pinpoint the precise location of binding, providing valuable insights into the ligand-receptor interaction at a molecular level.
Future Research Avenues for this compound Derivatives
The unique combination of the indole and tetrazole moieties in this compound provides a fertile ground for future research and development of novel therapeutic agents. Key areas of exploration include the design of multi-targeted ligands, the implementation of prodrug strategies to enhance pharmacokinetic properties, and the application of these derivatives in chemical biology to dissect complex biological systems.
Multi-Targeted Ligand Design
The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex diseases with multifactorial pathologies, such as Alzheimer's disease. nih.govtandfonline.com The this compound scaffold is an attractive starting point for designing MTDLs due to the diverse biological activities associated with both indole and tetrazole heterocycles. nih.govnih.gov
By strategically modifying the core structure, it is possible to incorporate pharmacophores that interact with multiple biological targets simultaneously. For instance, in the context of Alzheimer's disease, derivatives could be designed to inhibit both cholinesterases (AChE and BuChE) and the aggregation of amyloid-beta peptides. nih.govtandfonline.com The indole nucleus can serve as an anchor for interacting with the active site of cholinesterases, while the tetrazole ring, a bioisostere of a carboxylic acid, can be modified to interact with other targets or improve physicochemical properties. beilstein-journals.orgnih.gov This approach aims to achieve a synergistic therapeutic effect that is superior to the administration of multiple individual drugs. mdpi.com
Prodrug Strategies
A significant hurdle in drug development can be achieving optimal pharmacokinetic properties, such as oral bioavailability. nih.gov The acidic nature of the tetrazole moiety in this compound can lead to poor absorption. nih.gov Prodrug strategies offer a viable solution to overcome such limitations.
By temporarily masking the acidic tetrazole group with a promoiety, the lipophilicity and membrane permeability of the compound can be increased, leading to improved absorption. This promoiety is designed to be cleaved in vivo by enzymatic or chemical means, releasing the active parent drug. A common approach is the esterification of the tetrazole ring to form an acyloxymethyl or a similar readily hydrolyzable ester. This strategy has the potential to significantly enhance the therapeutic potential of this compound derivatives by ensuring they reach their site of action in sufficient concentrations.
Chemical Biology Applications
Derivatives of this compound can be powerful tools in chemical biology for the exploration of cellular functions and disease mechanisms. By designing specific probes, researchers can investigate the roles of particular enzymes or receptors in complex biological pathways.
For example, the development of selective inhibitors based on this scaffold can help to elucidate the physiological and pathological functions of their target proteins. Furthermore, the synthesis of fluorescently labeled or biotinylated derivatives can be used to visualize and track the subcellular localization of these targets, providing a deeper understanding of their roles in cellular processes. The versatility of the indole-tetrazole structure allows for the creation of a diverse library of compounds that can be screened for novel biological activities, potentially uncovering new therapeutic targets and pathways. nih.govrug.nl
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole. Both ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift, often above δ 11.0 ppm, due to its acidic nature. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, and H-7) would resonate in the aromatic region, typically between δ 7.0 and δ 8.0 ppm, exhibiting characteristic splitting patterns (doublets and triplets) based on their coupling with adjacent protons. The H-2 proton of the indole ring is expected to appear as a singlet or a narrow triplet around δ 7.2-7.5 ppm. A key signal would be a singlet corresponding to the two protons of the methylene (B1212753) bridge (-CH₂-), anticipated to appear in the range of δ 4.0-5.8 ppm. The tetrazole N-H proton would also produce a very broad, downfield signal, which can sometimes be difficult to observe as it may exchange with residual water in the solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom of the tetrazole ring is expected to resonate significantly downfield, typically in the δ 150-160 ppm range. The carbons of the indole ring would appear in the δ 110-140 ppm region, with the C-3a and C-7a carbons at the ring junction appearing further downfield. The carbon of the methylene bridge would be found in the aliphatic region, likely between δ 20-30 ppm.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the assignments made from 1D spectra by establishing proton-proton and proton-carbon correlations through bonds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole N1-H | > 11.0 (broad s) | - |
| Indole C2 | ~7.3 (s) | ~123 |
| Indole C3 | - | ~110 |
| Methylene (-CH₂-) | ~4.5-5.5 (s) | ~25 |
| Indole C3a | - | ~128 |
| Indole C4 | ~7.6 (d) | ~119 |
| Indole C5 | ~7.2 (t) | ~122 |
| Indole C6 | ~7.1 (t) | ~120 |
| Indole C7 | ~7.5 (d) | ~112 |
| Indole C7a | - | ~136 |
| Tetrazole C5 | - | ~155 |
| Tetrazole N-H | > 14.0 (very broad s) | - |
Note: Predicted values are based on data for analogous 3-substituted indoles and 5-substituted tetrazoles in solvents like DMSO-d₆. Actual values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of the compound. High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), would provide the exact mass of the molecular ion, allowing for the confirmation of the molecular formula, C₉H₉N₅.
The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 188.0931 g/mol . The fragmentation pattern observed in the MS/MS spectrum would offer further structural confirmation. A characteristic fragmentation pathway for tetrazoles is the loss of a molecule of nitrogen (N₂), which would result in a fragment ion with an m/z value of approximately 160.08. Another likely fragmentation would involve the cleavage of the bond between the methylene group and the indole ring or the tetrazole ring, leading to characteristic fragment ions corresponding to the indolyl-methyl cation or the tetrazolyl-methyl cation.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Predicted Fragmentation Pathway |
| [M+H]⁺ | C₉H₁₀N₅⁺ | 188.0931 | Molecular Ion |
| [M-N₂+H]⁺ | C₉H₁₀N₃⁺ | 160.0870 | Loss of N₂ from tetrazole ring |
| [C₉H₈N]⁺ | C₉H₈N⁺ | 130.0651 | Cleavage of CH₂-tetrazole bond (indolylmethyl cation) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Properties
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibrations of both the indole and tetrazole rings. acs.org Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring would be observed in the 1450-1620 cm⁻¹ region. acs.org The spectrum would also contain signals corresponding to C-N stretching and various bending vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system is the primary chromophore. Indole and its derivatives typically exhibit two main absorption bands corresponding to π → π* transitions. One band is generally observed around 270-290 nm, often with a fine vibrational structure, and a more intense band appears at shorter wavelengths, typically around 210-225 nm. The exact position and intensity of these bands can be influenced by the substituent at the 3-position.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3400 (broad) | N-H Stretch | Indole & Tetrazole NH |
| 3050-3150 | C-H Stretch | Aromatic C-H |
| 2850-2960 | C-H Stretch | Methylene (-CH₂-) C-H |
| 1580-1620 | C=C Stretch | Aromatic Ring |
| 1450-1480 | C=C Stretch | Aromatic Ring |
| 1330-1360 | C-N Stretch | Indole/Tetrazole C-N |
X-ray Crystallography for Solid-State Structure Determination of the Compound and its Complexes
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the indole and tetrazole rings and the orientation of the methylene linker relative to the two ring systems.
Furthermore, the analysis would elucidate the crystal packing arrangement and identify any intermolecular interactions, such as hydrogen bonds involving the N-H groups of the indole and tetrazole rings, or π-π stacking between the aromatic indole systems. While no crystal structure for the target compound is available, data for the related isomer, 4-(1H-Tetrazol-5-yl)-1H-indole, shows that the indole core is planar and that extensive intermolecular N—H⋯N hydrogen bonds dictate the crystal packing. nih.govresearchgate.net A similar network of hydrogen bonds would be expected for the title compound.
Table 4: Illustrative Crystallographic Data for the Isomer 4-(1H-Tetrazol-5-yl)-1H-indole nih.gov
| Parameter | Value |
| Chemical Formula | C₉H₇N₅ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.6535 (7) |
| b (Å) | 9.8444 (4) |
| c (Å) | 9.9672 (7) |
| α (°) | 83.204 (3) |
| β (°) | 65.712 (6) |
| γ (°) | 87.627 (3) |
| Volume (ų) | 857.28 (9) |
| Key Feature | Intermolecular N—H⋯N hydrogen bonds form chains. |
Note: This data is for an isomer and serves only to illustrate the type of information obtained from X-ray crystallography.
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for assessing the purity of the synthesized compound and for analyzing reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of non-volatile compounds like this compound. A reversed-phase method, using a C18 stationary phase, would likely be effective. The mobile phase would typically consist of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol, run under isocratic or gradient elution conditions. Detection would most commonly be performed using a UV detector set to a wavelength where the indole chromophore absorbs strongly (e.g., ~220 nm or ~280 nm).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. Due to the polarity and low volatility of the title compound, direct analysis by GC-MS might be challenging. Derivatization, such as silylation of the N-H groups, may be necessary to increase its volatility and thermal stability, making it amenable to GC analysis. Once separated by the GC column, the compound would be identified by its mass spectrum. This technique is highly effective for identifying more volatile impurities or byproducts in the sample.
Conclusion and Future Perspectives in the Academic Research of 3 1h 1,2,3,4 Tetrazol 5 Yl Methyl 1h Indole
Summary of Key Academic Research Findings
Direct academic research focusing exclusively on 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole is limited. However, the broader class of tetrazolyl-indole derivatives has been the subject of several investigations, providing valuable insights that can be extrapolated to the target molecule.
Research in this area has primarily concentrated on two main fronts: synthesis and preliminary biological evaluation. Synthetic approaches to analogous compounds, such as 1-[(tetrazol-5-yl)methyl]indole and 3-(1H-tetrazol-5-yl)-indoles, have been developed. For instance, a novel and selective synthesis for 3-(1H-tetrazol-5-yl)-indoles has been achieved through the reaction of 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirines with arynes, followed by a deprotection step. nih.govnih.gov
In terms of biological activity, studies on related structures have revealed promising antimicrobial properties. A series of new 1-[(tetrazol-5-yl)methyl]indole derivatives were synthesized and tested for their activity against various bacteria and fungi. researchgate.netnih.gov Certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. nih.gov
Table 1: Summary of Research on Related Tetrazolyl-Indole Compounds
| Compound Class | Key Research Area | Noteworthy Findings | Reference |
| 1-[(tetrazol-5-yl)methyl]indole derivatives | Antimicrobial Activity | Potent activity against various bacteria and fungi. | researchgate.netnih.gov |
| 3-(1H-tetrazol-5-yl)-indole derivatives | Synthetic Methodology | Selective synthesis developed from 2H-azirines and arynes. | nih.govnih.gov |
Unaddressed Research Questions and Challenges
The primary challenge in the academic study of this compound is the scarcity of dedicated research. This gap in the literature gives rise to several unaddressed questions:
Optimal Synthetic Routes: While synthetic methods for related isomers exist, the most efficient and scalable synthesis of this compound has not been established. Challenges may lie in the selective alkylation of the indole (B1671886) at the C3 position with the tetrazolylmethyl moiety.
Comprehensive Pharmacological Profiling: The full spectrum of biological activity for this compound remains unknown. Beyond potential antimicrobial effects, its activity against other therapeutic targets, such as those related to cancer, inflammation, or neurological disorders, has not been investigated. mdpi.com
Mechanism of Action: For any observed biological activity, the underlying mechanism of action is yet to be elucidated. Understanding how this molecule interacts with biological targets at a molecular level is crucial for further development.
Structure-Activity Relationships (SAR): A systematic exploration of how structural modifications to the indole or tetrazole rings affect biological activity is lacking. Such studies are vital for optimizing the compound's potency and selectivity.
Physicochemical and Pharmacokinetic Properties: There is no available data on the compound's solubility, stability, metabolism, and bioavailability. These parameters are critical for assessing its drug-like properties.
Future Directions in Synthetic, Mechanistic, and Preclinical Pharmacological Research
Future research on this compound should be multifaceted, addressing the current knowledge gaps.
Synthetic Research: The development of novel, efficient, and versatile synthetic strategies is a priority. This could involve the exploration of multicomponent reactions, which have proven effective in generating libraries of tetrazole-containing compounds. researchgate.net Additionally, refining existing methods for C3-functionalization of indoles to incorporate the tetrazolylmethyl group would be a valuable contribution.
Mechanistic Research: Should preliminary pharmacological screening yield positive results, subsequent research should focus on target identification and validation. Techniques such as affinity chromatography, proteomics, and genetic knockdown experiments could be employed to identify the cellular targets of the compound. Biophysical methods like surface plasmon resonance and isothermal titration calorimetry could then be used to characterize the binding kinetics and thermodynamics of the molecule with its target.
Preclinical Pharmacological Research: A comprehensive preclinical evaluation is warranted. This would involve:
Broad-spectrum biological screening: Testing the compound against a wide range of therapeutic targets, including kinases, G-protein coupled receptors, and various enzymes.
In-depth antimicrobial studies: Expanding on the findings from related compounds to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant pathogens.
In vitro and in vivo toxicity studies: Assessing the compound's safety profile in cell-based assays and animal models.
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Potential for Rational Drug Design and Development (Preclinical Stage)
The structure of this compound offers significant potential for rational drug design. The indole scaffold is a versatile platform that can be readily modified at various positions to modulate biological activity. mdpi.com The tetrazole ring, as a bioisostere of a carboxylic acid, can engage in hydrogen bonding and other interactions with protein targets. nih.gov
Computational modeling and structure-based drug design could be powerful tools in guiding the development of this compound. By identifying a specific biological target, molecular docking and dynamics simulations could be used to predict the binding mode of the compound and to design analogs with improved affinity and selectivity.
The creation of a focused library of derivatives, by systematically altering substituents on both the indole and tetrazole rings, would be a crucial step in establishing structure-activity relationships. This would enable the identification of key structural features responsible for any observed biological effects and would pave the way for the optimization of lead compounds. The indole scaffold has been successfully utilized in the development of drugs for a multitude of diseases, and with further research, this compound could emerge as a promising candidate for preclinical development. nih.gov
Q & A
Q. What are the standard synthetic methodologies for preparing 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-indole, and how can reaction conditions be optimized?
The synthesis typically involves functionalizing the indole core at the 3-position with a tetrazole-containing moiety. A common approach is copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to attach the tetrazole group. For example, 3-(2-azidoethyl)-5-fluoro-1H-indole can react with alkynes in PEG-400/DMF under CuI catalysis, followed by purification via column chromatography (70:30 EtOAc/hexane) . Optimization may include adjusting solvent polarity (e.g., PEG-400 for solubility), reaction time (e.g., 12 hours), and catalyst loading to improve yields (e.g., 42% in reported protocols) . Alternative routes involve CAN-mediated coupling of indole-3-carboxaldehyde with hydroxylamine derivatives under reflux conditions .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR Spectroscopy : 1H and 13C NMR are critical for verifying substitution patterns. For instance, the methylene bridge (-CH2-) between indole and tetrazole appears as a singlet at ~4.07 ppm in 1H NMR .
- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects, such as π-π stacking between indole and tetrazole rings (centroid distances: 3.73–3.83 Å) . SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic data processing .
- Mass Spectrometry : High-resolution FAB-HRMS or ESI-HRMS confirms molecular weight (e.g., C12H10N6 has a theoretical mass of 238.10 g/mol) .
Q. Why is the tetrazole group significant in the pharmacological design of indole derivatives?
The tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability. Its planar structure and ability to coordinate metal ions (e.g., in enzyme active sites) make it valuable in drug discovery. For example, tetrazole-containing indoles are explored as antioxidants for ischemia treatment, where the tetrazole’s electron-withdrawing properties modulate redox activity .
Advanced Research Questions
Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
- Docking Studies : Molecular docking with targets like 5-lipoxygenase or serotonin receptors can predict binding affinities. The tetrazole’s nitrogen atoms may form hydrogen bonds with catalytic residues.
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or anti-inflammatory activity .
- MD Simulations : Evaluate conformational stability of the indole-tetrazole linkage under physiological conditions .
Q. What experimental strategies address low yields or impurities during synthesis?
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb excess azides or alkynes in CuAAC reactions .
- Purification Optimization : Replace traditional column chromatography with preparative HPLC for polar byproducts.
- Alternative Catalysts : Explore Ru-based catalysts for strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid copper residues .
Q. How can researchers resolve contradictions in crystallographic and spectroscopic data?
- Multi-Method Validation : Cross-validate X-ray data (e.g., π-π interactions) with NMR NOE experiments to confirm spatial proximity of aromatic protons .
- Temperature-Dependent NMR : Probe dynamic effects (e.g., tautomerism in tetrazole) by acquiring spectra at 90 K vs. 298 K .
- High-Resolution Powder XRD : Use Rietveld refinement for microcrystalline samples unsuitable for single-crystal analysis .
Q. What mechanisms underlie the bioactivity of this compound in disease models?
- Antioxidant Activity : The tetrazole-indole scaffold may quench ROS via radical scavenging, as shown in ischemia models with reduced lipid peroxidation .
- Enzyme Inhibition : Tetrazole’s metal-coordination ability could inhibit metalloproteases (e.g., ACE) or cyclooxygenases, validated via enzyme assays .
- Cellular Uptake Studies : Fluorescence labeling (e.g., dansyl derivatives) tracks intracellular localization in neuronal or cancer cell lines .
Methodological Considerations
- Synthetic Reproducibility : Document solvent drying (e.g., activated 3Å sieves for DMF) and inert atmosphere (N2/Ar) to prevent azide decomposition .
- Crystallization Protocols : Slow evaporation of ethanol/water (2:1 v/v) yields high-quality crystals for XRD .
- Bioassay Design : Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate via dose-response curves (IC50/EC50) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
